molecular formula C14H12O5 B12399401 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone

Cat. No.: B12399401
M. Wt: 260.24 g/mol
InChI Key: DEVZTLWLEZLGST-DUXPYHPUSA-N
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Description

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is a complex organic compound that belongs to the class of pyrone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired functional groups are introduced at specific positions on the pyrone ring. Common synthetic routes may include:

    Aldol Condensation: To form the styryl group.

    Methoxylation: To introduce methoxy groups at the 4 and 12 positions.

    Hydroxylation: To add hydroxyl groups at the 7 and 8 positions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing reactors and controlled environments to ensure high yield and purity. The process may include:

    Catalytic Reactions: Using catalysts to speed up the reaction.

    Purification Steps: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds in the styryl group.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4,12-Dimethoxy-6-styryl-2-pyrone: Lacks the hydroxyl groups at positions 7 and 8.

    4,12-Dihydroxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone: Lacks the methoxy groups at positions 4 and 12.

Uniqueness

4,12-Dimethoxy-6-(7,8-dihydroxy-7,8-dihydrostyryl)-2-pyrone is unique due to the presence of both methoxy and hydroxyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-methoxypyran-2-one

InChI

InChI=1S/C14H12O5/c1-18-11-7-10(19-14(17)8-11)4-2-9-3-5-12(15)13(16)6-9/h2-8,15-16H,1H3/b4-2+

InChI Key

DEVZTLWLEZLGST-DUXPYHPUSA-N

Isomeric SMILES

COC1=CC(=O)OC(=C1)/C=C/C2=CC(=C(C=C2)O)O

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC(=C(C=C2)O)O

Origin of Product

United States

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